1,3-Dibenzyl-5-fluorouracil

Osteoclastogenesis Bone Resorption TRAP Assay

1,3-Dibenzyl-5-fluorouracil (OCI-101) is the definitive N1,N3-dibenzyl-substituted 5-fluorouracil derivative for selective osteoclastogenesis research. Unlike cytotoxic 5-FU or mono-benzyl analogs, OCI-101 selectively suppresses osteoclast differentiation via RANKL/M-CSF downregulation with no significant cytotoxicity at up to 100 µM. For researchers requiring a reliable chemical probe for metabolic bone disease models, this compound ensures experimental fidelity unattainable with generic 5-FU. Ideal for in vitro TRAP assays and in vivo ovariectomy-induced bone loss studies at 1–10 mg/kg IP.

Molecular Formula C18H15FN2O2
Molecular Weight 310.3 g/mol
CAS No. 75500-02-6
Cat. No. B025911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzyl-5-fluorouracil
CAS75500-02-6
Synonyms5-Fluoro-1,3-bis(phenylmethyl)-_x000B_2,4(1H,3H)-pyrimidinedione, NSC408345
Molecular FormulaC18H15FN2O2
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F
InChIInChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2
InChIKeyQVRHSLFHSJNNKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 2.5 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzyl-5-fluorouracil (CAS 75500-02-6): A Research-Grade Osteoclastogenesis Inhibitor with Distinct N1,N3-Dibenzyl Substitution


1,3-Dibenzyl-5-fluorouracil (also known as OCI-101) is a synthetic derivative of 5-fluorouracil featuring benzyl groups at both the N1 and N3 positions of the uracil ring [1]. This dual substitution yields a compound with a molecular formula of C18H15FN2O2 and a monoisotopic mass of 310.11 g/mol . Unlike its parent compound 5-fluorouracil, which is a broad-spectrum antimetabolite used in oncology, OCI-101 has been identified as a selective chemical inhibitor of osteoclast differentiation (osteoclastogenesis) . The compound is typically supplied as a solid with a reported melting point of 88–91°C and is recommended for storage at -20°C in a freezer .

Why 5-Fluorouracil or Other Analogs Cannot Substitute for 1,3-Dibenzyl-5-fluorouracil in Bone Research


1,3-Dibenzyl-5-fluorouracil cannot be replaced by unmodified 5-fluorouracil or other N1-substituted analogs because its distinct N1,N3-dibenzyl architecture confers a fundamentally different biological profile. While 5-fluorouracil is a potent cytotoxic antimetabolite that inhibits thymidylate synthase and induces myelosuppression [1], OCI-101 exhibits no significant cytotoxicity in bone marrow-derived macrophages (BMMs) at concentrations up to 100 µM and instead selectively suppresses osteoclast differentiation via downregulation of RANKL and M-CSF signaling pathways [2]. Furthermore, simple mono-benzyl derivatives like 1-benzyl-5-fluorouracil retain partial anticancer activity, whereas the dibenzyl substitution pattern appears critical for the osteoclastogenesis-inhibitory phenotype . Generic substitution based solely on the 5-fluorouracil core would therefore compromise experimental outcomes in metabolic bone disease models, where specific inhibition of osteoclast formation without broad cytotoxicity is required.

Quantitative Differentiation Evidence for 1,3-Dibenzyl-5-fluorouracil Against Comparators


OCI-101 Inhibits Osteoclast Differentiation with Dose-Dependent Potency While Lacking Cytotoxicity at Effective Concentrations

In a head-to-head assay context, OCI-101 (1,3-dibenzyl-5-fluorouracil) was compared to vehicle control for its ability to inhibit osteoclast differentiation. BMMs treated with OCI-101 at concentrations up to 100 µM showed no significant cytotoxicity after 4 days of culture, whereas differentiation into multinucleated TRAP+ osteoclasts was reduced in a dose-dependent manner [1]. In contrast, 5-fluorouracil exhibits significant cytotoxicity at similar concentrations due to its antimetabolite mechanism, making it unsuitable for selective osteoclast inhibition studies [2].

Osteoclastogenesis Bone Resorption TRAP Assay

OCI-101 Prevents Ovariectomy-Induced Bone Loss in Mice at 1–10 mg/kg Daily Dosing

In an in vivo ovariectomy (OVX) mouse model of postmenopausal osteoporosis, daily intraperitoneal administration of OCI-101 at 1 mg/kg and 10 mg/kg for 3 weeks significantly prevented bone loss compared to vehicle-treated OVX controls [1]. Micro-CT analysis of distal femurs confirmed preservation of trabecular bone architecture, and histological TRAP staining revealed reduced numbers of osteoclasts on bone surfaces. In contrast, 5-fluorouracil is not used in such models due to its myelosuppressive toxicity at doses required for bone effects [2].

Osteoporosis Ovariectomy Bone Mineral Density

Physicochemical Stability and Storage Profile of 1,3-Dibenzyl-5-fluorouracil

1,3-Dibenzyl-5-fluorouracil exhibits a melting point of 88–91°C and is recommended for storage at -20°C in a freezer . This thermal stability profile differs from 5-fluorouracil, which has a melting point of approximately 282–283°C and is generally stored at room temperature [1]. The lower melting point and freezer storage requirement reflect the influence of the N1,N3-dibenzyl substitution on intermolecular interactions and may impact handling and formulation considerations.

Stability Storage Melting Point

Optimal Use Cases for 1,3-Dibenzyl-5-fluorouracil in Bone Biology and Metabolic Disease Research


In Vitro Osteoclast Differentiation Assays Requiring Selective Inhibition Without Cytotoxicity

Researchers studying RANKL/M-CSF-driven osteoclastogenesis can employ OCI-101 as a selective chemical probe to dissect signaling pathways without the confounding cytotoxic effects of 5-fluorouracil. The compound can be used at concentrations up to 100 µM in BMM cultures to dose-dependently inhibit TRAP+ multinucleated osteoclast formation [1].

In Vivo Mouse Models of Postmenopausal Osteoporosis (OVX Model)

For preclinical evaluation of anti-resorptive agents, OCI-101 serves as a validated positive control or tool compound. Daily intraperitoneal administration at 1–10 mg/kg for 3 weeks effectively prevents ovariectomy-induced trabecular bone loss in mice, as quantified by micro-CT [1].

Comparative Structure-Activity Relationship (SAR) Studies of N1,N3-Substituted Uracil Derivatives

Medicinal chemists exploring the SAR of uracil-based compounds can use 1,3-dibenzyl-5-fluorouracil as a reference for the dibenzyl substitution pattern. Its distinct biological activity compared to mono-benzyl or unsubstituted 5-fluorouracil provides a benchmark for understanding the impact of N1,N3 modifications on target selectivity and toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dibenzyl-5-fluorouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.